![molecular formula C16H16N6O3S2 B6485906 N-hydroxy-2-{[4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 878065-66-8](/img/structure/B6485906.png)
N-hydroxy-2-{[4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
This compound is an organic molecule with several functional groups. It contains a methoxyphenyl group, a pyrimidinyl group, a triazolyl group, and a sulfanyl group, all attached to an acetamide group. The presence of these groups suggests that the compound could have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule. The molecule may also exhibit isomerism, where the same atoms can be arranged in different ways .Chemical Reactions Analysis
The compound could potentially be involved in a variety of chemical reactions, depending on the conditions and reagents used. The presence of the acetamide group, for example, could allow for reactions involving the nitrogen atom, while the sulfanyl group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl and triazolyl groups could potentially make the compound relatively non-polar, affecting its solubility in different solvents .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specifics of the reaction .
Future Directions
properties
IUPAC Name |
N-hydroxy-2-[[4-(4-methoxyphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-25-12-5-3-11(4-6-12)22-13(9-26-15-17-7-2-8-18-15)19-20-16(22)27-10-14(23)21-24/h2-8,24H,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOPTIDUJQMHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NO)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-((4-(4-methoxyphenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide |
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